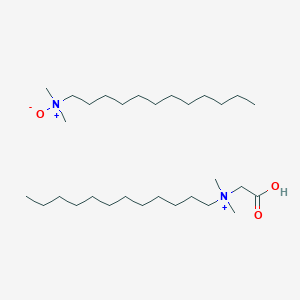
Savvy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyl-dodecyl-dimethylazanium;N,N-dimethyldodecan-1-amine oxide is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Savvy typically involves the reaction of dodecylamine with formaldehyde and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in the presence of a catalyst to form N,N-dimethyldodecan-1-amine.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring and adjustment of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Carboxymethyl-dodecyl-dimethylazanium;N,N-dimethyldodecan-1-amine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: It can be reduced back to its amine form under specific conditions.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and substituted derivatives of Savvy .
Wissenschaftliche Forschungsanwendungen
Carboxymethyl-dodecyl-dimethylazanium;N,N-dimethyldodecan-1-amine oxide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of Savvy involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance their bioavailability. The compound interacts with lipid membranes and proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyldodecylamine: A precursor in the synthesis of Savvy.
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but different chemical structure.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with similar applications.
Uniqueness
Carboxymethyl-dodecyl-dimethylazanium;N,N-dimethyldodecan-1-amine oxide is unique due to its specific chemical structure, which imparts distinct surfactant properties. Its ability to form stable micelles and enhance the solubility of hydrophobic compounds makes it particularly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
86903-77-7 |
|---|---|
Molekularformel |
C30H65N2O3+ |
Molekulargewicht |
501.8 g/mol |
IUPAC-Name |
carboxymethyl-dodecyl-dimethylazanium;N,N-dimethyldodecan-1-amine oxide |
InChI |
InChI=1S/C16H33NO2.C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19;1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-15H2,1-3H3;4-14H2,1-3H3/p+1 |
InChI-Schlüssel |
KMCBHFNNVRCAAH-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)O.CCCCCCCCCCCC[N+](C)(C)[O-] |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)O.CCCCCCCCCCCC[N+](C)(C)[O-] |
Synonyme |
C 31G C-31G C31G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















